p-Sulfonatocalix[6]arene
Description
Properties
Molecular Formula |
C42H30O24S6-6 |
|---|---|
Molecular Weight |
1111.1 g/mol |
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate |
InChI |
InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)/p-6 |
InChI Key |
BXOUPTJVBGEDIR-UHFFFAOYSA-H |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)[O-])CC6=C(C(=CC(=C6)S(=O)(=O)[O-])CC7=C(C1=CC(=C7)S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyms |
calix(6)arene copper(I) calix(6)arene p-sulfonatocalix(6)arene |
Origin of Product |
United States |
Scientific Research Applications
Drug Delivery Systems
p-Sulfonatocalix arene in Anticancer Drug Delivery
One of the prominent applications of p-sulfonatocalix arene is in drug delivery systems, particularly for anticancer drugs. Research has demonstrated that p-sulfonatocalixarene-functionalized gold nanoparticles can efficiently encapsulate and release doxorubicin, a widely used chemotherapeutic agent. The release mechanism is stimuli-responsive, allowing for controlled drug delivery in cancer therapy .
Case Study: Mitoxantrone Cardiotoxicity Attenuation
A study investigated the use of p-sulfonatocalix arene to mitigate the cardiotoxic effects of mitoxantrone. In vitro tests showed that the compound effectively reduced cardiotoxicity by forming complexes with the drug, thereby altering its bioavailability and reducing its harmful effects on cardiac cells .
Environmental Applications
Pollutant Extraction and Remediation
p-Sulfonatocalix arene has been explored for its potential in environmental remediation, particularly in extracting pollutants from wastewater. Its ability to form complexes with various contaminants allows for effective removal from water sources. For example, it has been utilized to extract arsanilic acid from aqueous solutions through high-performance liquid chromatography (HPLC) studies, confirming its inclusion capabilities .
| Application | Compound | Methodology | Results |
|---|---|---|---|
| Drug Delivery | Doxorubicin | Functionalized Gold NPs | Efficient uptake and stimuli-responsive release |
| Environmental Remediation | Arsanilic Acid | HPLC | Successful complex formation and extraction |
Sensing Applications
Detection of Metal Ions
p-Sulfonatocalix arene has been employed as a sensor for detecting metal ions due to its selective binding properties. The compound can form stable complexes with various cations, which can be monitored through changes in fluorescence or electrochemical signals. This makes it a valuable tool for environmental monitoring and safety assessments.
Catalytic Applications
Catalysis in Organic Reactions
The compound has also been investigated as a catalyst in organic reactions. Its unique structural properties allow it to stabilize transition states and enhance reaction rates. For instance, p-sulfonatocalixarene has been used in Michael addition reactions, demonstrating significant catalytic activity compared to traditional catalysts .
Structural Studies
Formation of Supramolecular Structures
Research into the structural properties of p-sulfonatocalix arene reveals its ability to form diverse supramolecular architectures, including rotaxanes and pseudorotaxanes. These structures are significant for developing molecular machines and devices due to their mechanical properties and responsiveness to external stimuli .
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : p-tert-Butylcalixarene is commonly used due to its commercial availability and stability.
-
Sulfonation : The reaction proceeds via electrophilic aromatic substitution, where sulfuric acid acts as both the sulfonating agent and a Brønsted acid catalyst. The para-alkyl groups are replaced by sulfonate (-SO₃H) groups under reflux conditions.
-
Temperature and Duration : Optimal yields (70–90%) are achieved at 60–100°C for 6–24 hours , depending on the calixarene’s solubility in sulfuric acid.
-
Neutralization : The sulfonated product is neutralized with aqueous NaOH or KOH, forming the water-soluble sodium or potassium salt of SC6A.
Table 1: Key Parameters for Direct Sulfonation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfuric Acid Concentration | 95–98% | Higher purity |
| Reaction Temperature | 80–90°C | Maximizes substitution |
| Reaction Time | 12–18 hours | Balances completeness vs. degradation |
| Neutralization Agent | 1M NaOH | Prevents over-acidification |
Post-Synthetic Modification of Parent Calixarenes
An alternative approach involves post-synthetic sulfonation of unfunctionalized calixarenes , though this method is less common due to challenges in achieving complete sulfonation at all para positions.
Stepwise Synthesis and Challenges
-
Parent Calixarene Preparation : Synthesized via base-catalyzed condensation of p-cresol and formaldehyde, followed by cyclization.
-
Sulfonation : Reacting the parent calixarene with excess chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours . This method avoids the high temperatures of direct sulfonation but requires rigorous anhydrous conditions.
-
Yield and Purity : Yields are typically lower (50–65%) due to incomplete sulfonation and side reactions, necessitating chromatographic purification.
Comparative Analysis of Methods
Efficiency and Scalability
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra confirm complete sulfonation by the absence of p-alkyl group signals (δ 1.2–1.4 ppm) and presence of sulfonate peaks (δ 7.5–8.0 ppm).
-
Fourier Transform Infrared (FTIR) : Strong absorption bands at 1040 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) validate sulfonate incorporation.
-
Elemental Analysis : Sulfur content of 16–18% aligns with theoretical values for SC6A (C₄₂H₃₀O₂₄S₆).
Optimization Strategies and Industrial Relevance
Q & A
Basic Research Questions
Q. What experimental methods are most effective for characterizing host-guest interactions between p-sulfonatocalix[6]arene and organic ligands?
- Methodological Answer : Use fluorescence spectroscopy to monitor changes in emission intensity and lifetime upon ligand binding. For example, fluorescence quenching of ligands like N-(4-hydroxyphenyl)-imidazole can quantify binding constants via Stern-Volmer analysis . Complement this with NMR spectroscopy to detect chemical shift changes in host/guest protons, confirming encapsulation geometry . For thermodynamic parameters, employ isothermal titration calorimetry (ITC) to measure enthalpy and entropy changes during complexation .
Q. How does pH influence the binding affinity of this compound with cationic guests?
- Methodological Answer : At low pH (≤2), sulfonate groups remain deprotonated, while phenolic hydroxyls are protonated, enhancing electrostatic interactions with cationic guests (e.g., alkylammonium compounds). Use potentiometric titrations to map protonation states and correlate with binding constants. For example, studies show stronger binding for La³⁺ at pH 2 due to optimized charge complementarity .
Q. What synthesis protocols yield high-purity this compound?
- Methodological Answer : Optimize sulfonation of calix[6]arene using concentrated sulfuric acid under controlled heating (60–80°C). Purify via dialysis (MWCO 1 kDa) to remove unreacted reagents. Confirm purity with elemental analysis and ESI-MS , ensuring absence of residual calix[4] or [8]arene homologs .
Advanced Research Questions
Q. How can contradictions in reported binding stoichiometries for this compound complexes be resolved?
- Methodological Answer : Contradictions often arise from concentration-dependent equilibria. For example, lucigenin forms 1:1 and 1:2 host-guest complexes with this compound depending on receptor concentration . Use Job’s plot analysis (continuous variation method) to determine stoichiometry under fixed conditions. Cross-validate with molecular dynamics (MD) simulations to model concentration effects on complex stability .
Q. What strategies optimize this compound’s selectivity for multivalent biomolecules (e.g., amino acids)?
- Methodological Answer : Design adaptive multivalent recognition systems by functionalizing the lower rim with groups like carboxylates or amines. For example, progressive folding of alkylamines within the cavity enhances selectivity via cooperative hydrogen bonding and π-π interactions. Validate using X-ray crystallography (solid-state) and DOSY NMR (solution-state) to confirm conformational adaptability .
Q. How do solvent polarity and ionic strength affect the stability of this compound inclusion complexes?
- Methodological Answer : High ionic strength screens electrostatic interactions, reducing binding affinity for charged guests. Use conductivity measurements to monitor ion-pairing effects. For hydrophobic guests (e.g., ketones), HPLC-based retention assays in water-acetonitrile gradients can quantify solvophobic contributions .
Data Contradiction and Analysis
Q. Why do fluorescence-based binding constants for this compound complexes sometimes conflict with ITC-derived values?
- Analysis : Fluorescence assumes static quenching (direct binding), while ITC captures all enthalpy changes, including solvent reorganization. For example, lucigenin’s fluorescence quenching may underestimate binding if dynamic quenching coexists. Resolve by comparing time-resolved fluorescence decay profiles (lifetime changes) with ITC data .
Q. How reliable are computational models (e.g., DFT) for predicting this compound-guest interactions?
- Analysis : DFT/SMD (solvation model) accurately predicts Gibbs energy (ΔG) for metal cation binding but may overestimate dispersion forces for organic guests. Validate with experimental ΔG values from ITC. For example, MD simulations of La³⁺ binding showed <5% deviation from experimental data .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
